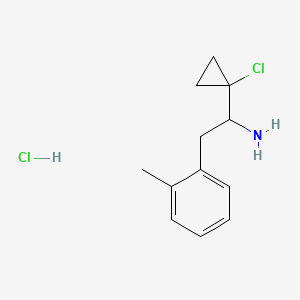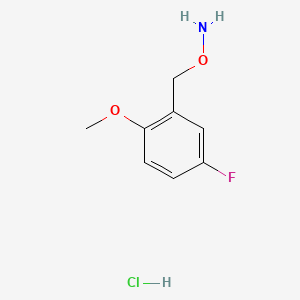
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene is an organic compound that belongs to the class of aromatic amines This compound is characterized by its unique structure, which includes a tetrahydroanthracene core substituted with amino and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene typically involves the reaction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine with appropriate reagents under controlled conditions. One common method includes the use of glycerol and sodium hydroxide at elevated temperatures (around 150°C) for a couple of hours, followed by cooling and recrystallization from methanol/water to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce secondary or tertiary amines.
科学的研究の応用
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties
作用機序
The mechanism of action of 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as retinoic acid receptor agonists, modulating gene expression by binding to nuclear receptors and influencing transcriptional activity . This can lead to various biological effects, including inhibition of cell proliferation and induction of cell differentiation.
類似化合物との比較
5,6,7,8-Tetrahydro-2-naphthylamine: Another tetrahydroanthracene derivative with similar structural features but different functional groups.
Tamibarotene: A retinoic acid receptor agonist used in the treatment of acute promyelocytic leukemia.
TTNPB: A potent retinoic acid analog with high affinity for retinoic acid receptors.
Uniqueness: 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C18H23N |
|---|---|
分子量 |
253.4 g/mol |
IUPAC名 |
5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-amine |
InChI |
InChI=1S/C18H23N/c1-17(2)7-8-18(3,4)16-11-13-9-14(19)6-5-12(13)10-15(16)17/h5-6,9-11H,7-8,19H2,1-4H3 |
InChIキー |
IZHQZCHJRKQYMZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)N)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
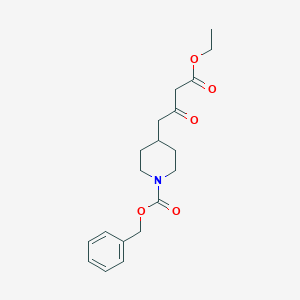

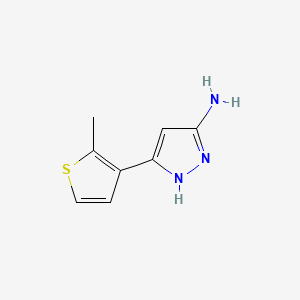
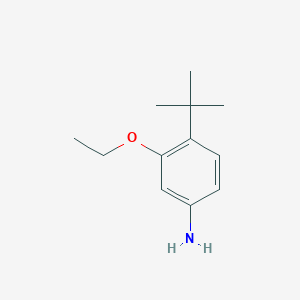
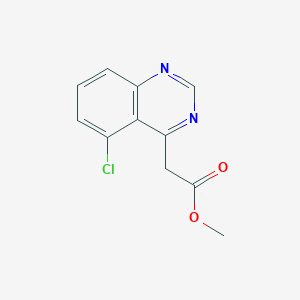
![4-[[3-[Boc(methyl)amino]propyl](methyl)amino]benzaldehyde](/img/structure/B13716381.png)
![4-[2-(Tert-butyl-dimethyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid phenyl ester](/img/structure/B13716382.png)
